Cycloheptatriene

Overview

Description

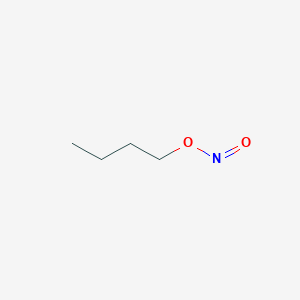

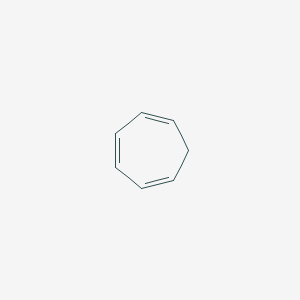

Cycloheptatriene is an organic compound with the formula C₇H₈. It consists of a seven-membered ring with three carbon-carbon double bonds and four single bonds. This colorless liquid has been of recurring theoretical interest in organic chemistry due to its unique structure and reactivity. This compound plays a key role in the context of aromatic ions, as it can undergo various transformations and rearrangements to form stable aromatic structures .

Mechanism of Action

Cycloheptatriene, also known as Cyclohepta-1,3,5-triene, is an organic compound with the formula C7H8 . It is a closed ring of seven carbon atoms joined by three double bonds and four single bonds . This colorless liquid has been of recurring theoretical interest in organic chemistry .

Target of Action

This compound is a ligand in organometallic chemistry . It interacts with metal ions, acting as a ligand to form metallocomplexes . These complexes are often used as catalysts in various chemical reactions .

Mode of Action

The mode of action of this compound is often related to redox transitions in their molecules . It undergoes redox reactions, forming unstable radical cations and dications . These radicals can act as intermediate species in various chemical reactions .

Biochemical Pathways

This compound is involved in higher-order cycloaddition reactions . It reacts with ethylene, electrophilic dicyanoethylene (DCE), and nucleophilic cyclic ketene acetal (CKA) within the molecular electron density theory . These reactions lead to the formation of various this compound derivatives .

Result of Action

The result of this compound’s action is the formation of various this compound derivatives through higher-order cycloaddition reactions . These derivatives have potential applications in the synthesis of different organic compounds .

Biochemical Analysis

Biochemical Properties

Cycloheptatriene has been found to participate in various biochemical reactions. For instance, it has been used in the synthesis of highly strained this compound and cyclopropane-fused lactams . The advantage of these transformations is in their mild reaction conditions, simple operation, broad functional group compatibility, and rapid synthetic protocol

Cellular Effects

A derivative of this compound, the fused this compound–BODIPY derivative, has been found to display properties favorable for near-infrared (NIR) imaging with high affinity and specificity to neurofibrillary tangles (NFTs) in vitro

Molecular Mechanism

Studies have shown that the higher-order cycloaddition reactions of this compound derivatives with ethylene, electrophilic dicyanoethylene (DCE), and nucleophilic cyclic ketene acetal (CKA) have been studied within the molecular electron density theory . These studies suggest that this compound and its derivatives may interact with other molecules through complex chemical reactions.

Temporal Effects in Laboratory Settings

It has been reported that this compound can be obtained in the laboratory by photochemical reaction of benzene with diazomethane or the pyrolysis of the adduct of cyclohexene and dichlorocarbene .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been reported that the biosynthesis of Tropolones in Streptomyces spp. interweaves the biosynthesis and degradation of Phenylacetic Acid and hydroxylations on the Tropone Ring .

Preparation Methods

Cycloheptatriene can be synthesized through several methods:

Single-Stage Preparation from Cyclopentadiene and Acetylene: This method involves the condensation of cyclopentadiene with acetylene at high temperatures (400–405°C) and pressures (7 atm), yielding this compound along with norbornadiene.

Thermal Isomerization of Norbornadiene: Norbornadiene can be thermally isomerized under a pressure of acetylene to produce this compound.

Hypervalent Iodine Promoted Synthesis: This method uses hypervalent iodine to promote intramolecular Buchner-type reactions, constructing this compound under mild reaction conditions.

Chemical Reactions Analysis

Cycloheptatriene undergoes various types of chemical reactions:

Oxidation: this compound can be oxidized to form tropone, a seven-membered ring ketone.

Reduction: Reduction of this compound can yield cycloheptane.

Substitution: this compound can undergo substitution reactions, particularly with electrophiles, due to the presence of its double bonds.

Cycloaddition: This compound participates in [2+2] cycloaddition reactions with dichloroketene, forming 2-hydroxyazulene.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include tropone, cycloheptane, and substituted cycloheptatrienes.

Scientific Research Applications

Cycloheptatriene has several scientific research applications:

Comparison with Similar Compounds

Cycloheptatriene can be compared with other cyclic polyenes and aromatic compounds:

1,3-Cyclopentadiene: Like this compound, it has alternating double bonds but consists of a five-membered ring.

1,3,5,7-Cyclooctatetraene: This compound has a similar structure but with an eight-membered ring and four double bonds.

This compound is unique due to its ability to form stable aromatic ions through the delocalization of its pi electrons, which is not observed in non-aromatic cyclic polyenes .

Properties

IUPAC Name |

cyclohepta-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-4-6-7-5-3-1/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVJITGCYZJHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Record name | CYCLOHEPTATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073909 | |

| Record name | 1,3,5-Cycloheptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloheptatriene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | CYCLOHEPTATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

23.5 [mmHg] | |

| Record name | Cycloheptatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-25-2 | |

| Record name | CYCLOHEPTATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropilidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Cycloheptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptatriene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-CYCLOHEPTATRIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58Q106NTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cycloheptatriene?

A1: this compound has a molecular formula of C7H8 and a molecular weight of 92.14 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound and its derivatives can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy: 1H and 13C NMR provide valuable information about the structure and dynamics of this compound-norcaradiene valence isomers. For instance, the presence of specific substituents can shift the equilibrium towards the norcaradiene form, which can be observed through changes in chemical shifts. [, , , ]

- UV-Vis Spectroscopy: This technique helps analyze the electronic structure and study photochemical reactions of this compound derivatives. [, , , ]

- IR Spectroscopy: IR spectra provide insights into the functional groups present in this compound derivatives. [, ]

Q3: What is unique about the reactivity of this compound?

A3: this compound exhibits a unique valence tautomerism with its isomer, norcaradiene. This equilibrium is sensitive to various factors like substituents, temperature, and reaction conditions, significantly impacting its reactivity. [, , , , , ]

Q4: How do substituents influence the this compound-norcaradiene equilibrium?

A4:

- Electron-withdrawing groups at the 7-position generally stabilize the norcaradiene form. [, , , ]

- Steric factors also play a role, with bulky substituents at the 7-position potentially favoring the norcaradiene form despite not being strong electron withdrawers. [, , ]

Q5: Can this compound undergo cycloaddition reactions?

A5: Yes, this compound can participate in various cycloaddition reactions. Notably:

- Diels-Alder reactions: this compound can act as a diene in Diels-Alder reactions, with the reaction potentially proceeding through a norcaradiene-like transition state. [, ]

- [6+4] cycloadditions: Theoretical studies predict that this compound can undergo dimerization through a concerted [6+4] cycloaddition via an ambimodal transition state, further leading to tetracyclic products. []

Q6: What are some interesting reactions involving this compound derivatives?

A6: Several noteworthy reactions utilize this compound derivatives:

- Synthesis of silacycloheptatrienes: A general method utilizes the reaction of silacyclohexadienyl anion with chlorocarbene to prepare silacycloheptatrienes, silicon analogues of this compound. []

- Formation of endoperoxides: this compound derivatives, especially those favoring the norcaradiene form, can react with singlet oxygen to form endoperoxides. [, ]

- Acid-catalyzed rearrangements: 7-Ethynyl and 7-vinyl this compound derivatives undergo acid-catalyzed rearrangements to form substituted benzene derivatives, potentially through a mechanism involving norcaradiene intermediates. []

Q7: How is computational chemistry used to study this compound?

A7: Computational methods like DFT and ab initio calculations are valuable tools for:

- Studying the this compound-norcaradiene equilibrium: Calculations help determine the relative energies of the two isomers and assess the influence of substituents. [, , , ]

- Investigating reaction mechanisms: Computational studies can elucidate the mechanisms of reactions like the Diels-Alder reaction, [6+4] cycloadditions, and thermal rearrangements. [, , ]

- Evaluating aromaticity: Computational tools like NICS (Nucleus-Independent Chemical Shift) analysis can assess the aromaticity of this compound and related species. [, ]

Q8: How do structural modifications influence the activity of this compound derivatives?

A8: The structure-activity relationship (SAR) of this compound derivatives is significantly influenced by:

- Substituents: Electron-withdrawing groups at the 7-position can enhance reactivity towards cycloadditions and influence the valence tautomerism. [, , , , ]

- Steric effects: Bulky groups can impact the preferred conformation, stability, and reactivity. [, , ]

- Fusion to other ring systems: Annelation with other rings, like in dihydropyrene probes, can be used to evaluate aromaticity and study the electronic properties of this compound. [, ]

Q9: What are potential applications of this compound and its derivatives?

A9: Besides its role as a fascinating model compound for studying fundamental chemical principles, this compound derivatives hold promise in various fields:

- Materials Science: The unique structural and electronic properties of this compound-based systems could be exploited for developing novel materials with tailored properties. []

- Synthetic Building Block: The diverse reactivity of this compound makes it a valuable synthetic intermediate for accessing complex molecular architectures. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.